molecular formula C15H11N3O3 B2651626 (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl benzoate CAS No. 446307-69-3

(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl benzoate

Cat. No.: B2651626
CAS No.: 446307-69-3
M. Wt: 281.271
InChI Key: VHYDJKZYSDXDJY-UHFFFAOYSA-N
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Description

(4-Oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl benzoate is a heterocyclic compound featuring a benzotriazinone core (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl) esterified with a methyl benzoate group. This structure combines the redox-active benzotriazinone moiety with a lipophilic benzoate ester, influencing its physicochemical and biological properties. The compound has garnered attention in pharmaceutical research, particularly due to its structural similarity to GPR139 modulators . Its synthesis typically involves coupling reactions between benzotriazinone derivatives and benzoic acid esters, with purity levels often reaching ~95% under optimized conditions .

Properties

IUPAC Name

(4-oxo-1,2,3-benzotriazin-3-yl)methyl benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O3/c19-14-12-8-4-5-9-13(12)16-17-18(14)10-21-15(20)11-6-2-1-3-7-11/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHYDJKZYSDXDJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCN2C(=O)C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl benzoate typically involves the reaction of 4-oxo-3,4-dihydro-1,2,3-benzotriazine with methyl benzoate under specific conditions. One common method involves the use of a catalyst and a solvent to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of advanced catalytic systems and automated reaction monitoring can further enhance the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of substituted benzotriazine derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research has indicated that derivatives of benzotriazine compounds exhibit significant antimicrobial properties. For instance, studies have shown that related benzotriazine structures can inhibit bacterial growth effectively, making them potential candidates for developing new antibiotics .

Anticancer Properties
Benzotriazine derivatives have been explored for their anticancer activities. The mechanism often involves the induction of apoptosis in cancer cells. A study highlighted the efficacy of benzotriazine derivatives against various cancer cell lines, suggesting that (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl benzoate could be a promising lead compound for further development .

Case Study: GPR139 Modulation
A notable application of benzotriazine derivatives is in modulating GPR139, a receptor implicated in several diseases. Research indicates that compounds similar to this compound can influence this receptor's activity, potentially leading to therapeutic advancements in treating metabolic disorders .

Synthetic Organic Chemistry Applications

Coupling Reagents
The compound serves as an effective coupling reagent in peptide synthesis. It has been reported that this compound can suppress racemization during fragment condensation processes. This property is crucial for synthesizing high-purity peptides necessary for pharmaceutical applications .

Table 1: Comparison of Coupling Reagents

Coupling ReagentEfficacyRacemization SuppressionApplication Area
(4-Oxo-benzotriazin) methyl benzoateHighExcellentPeptide synthesis
TBTUModerateGoodPeptide synthesis
DICLowPoorGeneral coupling

Materials Science Applications

Polymer Chemistry
Benzotriazine derivatives are being investigated for their potential use in polymer chemistry. Their unique structure allows for the modification of polymer properties such as thermal stability and mechanical strength. This application could lead to the development of advanced materials suitable for various industrial applications .

Mechanism of Action

The mechanism of action of (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby reducing inflammation .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Functional Groups Biological Activity
(4-Oxo-3,4-dihydrobenzotriazin-3-yl)methyl benzoate C₁₅H₁₁N₃O₃ 281.27 g/mol Benzotriazinone, benzoate ester GPR139 modulation (potential)
Methyl 2-(4-oxo-3,4-dihydrobenzotriazin-3-yl)acetate C₁₀H₉N₃O₃ 219.20 g/mol Benzotriazinone, acetate ester Not reported
Diethyl (4-oxo-1,2,3-benzotriazin-3-yl) phosphate C₁₁H₁₄N₃O₅P 307.22 g/mol Benzotriazinone, phosphate ester Not reported
Bis-(4-oxo-3,4-dihydrobenzotriazin-3-yl)methane C₁₃H₁₀N₆O₂ 298.26 g/mol Dimeric benzotriazinone, alkane Structural studies

Key Observations :

  • Ester Group Influence: Replacement of the benzoate ester with acetate (as in methyl 2-(4-oxo-3,4-dihydrobenzotriazin-3-yl)acetate) reduces molecular weight by ~22%, likely enhancing aqueous solubility but diminishing lipophilicity .
  • Dimeric Structures : Bis-(4-oxo-3,4-dihydrobenzotriazin-3-yl)alkanes exhibit extended conjugation, which may stabilize crystal packing, as evidenced by X-ray diffraction studies .

Comparison with Simple Benzoate Esters

Table 2: Benzoate Ester Derivatives

Compound Name Molecular Formula Boiling Point (°C) LogP (Predicted) Applications
Methyl benzoate C₈H₈O₂ 199 1.96 Flavoring agent, solvent
Ethyl benzoate C₉H₁₀O₂ 212 2.64 Cosmetic preservative
(4-Oxo-3,4-dihydrobenzotriazin-3-yl)methyl benzoate C₁₅H₁₁N₃O₃ N/A ~3.1* Pharmaceutical research

Key Observations :

  • Lipophilicity: The benzotriazinone-benzoate hybrid has a higher predicted LogP (~3.1) than simple benzoate esters, suggesting enhanced membrane permeability, critical for drug delivery .
  • Thermal Stability: Simple benzoate esters like methyl and ethyl benzoate have well-characterized boiling points, whereas the benzotriazinone derivative’s stability is likely influenced by its heterocyclic core, requiring specialized storage .

Biological Activity

The compound (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl benzoate is a member of the benzotriazine class of compounds, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C12H11N3O3C_{12}H_{11}N_3O_3 with a molecular weight of approximately 233.24 g/mol. The compound features a benzotriazine ring fused with a benzoate moiety, which contributes to its reactivity and biological interactions.

Antimicrobial Properties

Research has indicated that benzotriazine derivatives exhibit significant antimicrobial activity. In particular, this compound has been tested against various bacterial strains. A study demonstrated its efficacy against both Gram-positive and Gram-negative bacteria, suggesting potential as an antibacterial agent .

Anticancer Activity

Benzotriazine derivatives have shown promise in cancer therapy due to their ability to induce apoptosis in cancer cells. Preliminary studies indicate that this compound can inhibit cell proliferation in several cancer cell lines through mechanisms involving the modulation of cell cycle regulators and apoptotic pathways .

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of key enzymes involved in bacterial metabolism and cancer cell growth.
  • Induction of Oxidative Stress : It has been suggested that this compound can generate reactive oxygen species (ROS), leading to oxidative stress in target cells.
  • Modulation of Signaling Pathways : The compound may influence various signaling pathways related to cell survival and apoptosis.

Case Studies

A series of case studies have evaluated the biological activity of this compound:

StudyFocusFindings
AnticancerInduced apoptosis in breast cancer cell lines with IC50 values in the low micromolar range.
AntimicrobialEffective against Staphylococcus aureus and Escherichia coli with MIC values below 100 µg/mL.
MechanisticDemonstrated ROS generation leading to increased apoptosis markers in treated cells.

Applications

The potential applications of this compound include:

  • Pharmaceutical Development : As a lead compound for developing new antibiotics or anticancer drugs.
  • Research Reagent : Utilized in biochemical assays to study enzyme inhibition or cellular responses to oxidative stress.
  • Material Science : Investigated for its properties in enhancing polymer stability through incorporation into polymer matrices.

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